molecular formula C11H11F3N2O3 B8596253 2-(3-Ethylureido)-5-(trifluoromethyl)benzoic acid

2-(3-Ethylureido)-5-(trifluoromethyl)benzoic acid

Cat. No.: B8596253
M. Wt: 276.21 g/mol
InChI Key: ZHVSBGXUOSFUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylureido)-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C11H11F3N2O3 and its molecular weight is 276.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

2-(ethylcarbamoylamino)-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H11F3N2O3/c1-2-15-10(19)16-8-4-3-6(11(12,13)14)5-7(8)9(17)18/h3-5H,2H2,1H3,(H,17,18)(H2,15,16,19)

InChI Key

ZHVSBGXUOSFUHZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The allyl 2-(3-ethylureido)-5-(trifluoromethyl)benzoate (1.8 g, ca. 5.7 mmol) was dissolved in acetonitrile (50 mL) The solution was charged with pyrrolidine (1.0 mL, 12 mmol) and Ph(PPh3)4 (140 mg, 0.17 mmol) and then stirred for 2 h at RT before being concentrated in vacuo. The residue was diluted with EtOAc and this was washed successively with 1N HCl (2×) and brine (1×) before being dried (Na2SO4), filtered, and concentrated in vacuo. The residue was triturated with methylene chloride to afford pure 2-(3-ethylureido)-5-(trifluoromethyl)benzoic acid (0.89 g). 1H-NMR (300 MHz, d4-MeOH): δ 8.59 (d, 1H, J=9.6 Hz), 8.26 (d, 1H, J=1.5 Hz), 7.72 (dd, 1H, J=9.2, 1.8 Hz), 3.23 (q, 2H, J=7.3 Hz), 1.17 (t, 3H, J=7.2 Hz).
Name
allyl 2-(3-ethylureido)-5-(trifluoromethyl)benzoate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ph(PPh3)4
Quantity
140 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation B1, Step 3: The allyl 2-(3-ethylureido)-5-(trifluoromethyl)benzoate (1.8 g, ca. 5.7 mmol) was dissolved in acetonitrile (50 mL) The solution was charged with pyrrolidine (1.0 mL, 12 mmol) and Ph(PPh3)4 (140 mg, 0.17 mmol) and then stirred for 2 h at RT before being concentrated in vacuo. The residue was diluted with EtOAc and this was washed successively with 1N HCl (2×) and brine (1×) before being dried (Na2SO4), filtered, and concentrated in vacuo. The residue was triturated with methylene chloride to afford pure 2-(3-ethylureido)-5-(trifluoromethyl)benzoic acid (0.89 g). 1H-NMR (300 MHz, d4-MeOH): δ 8.59 (d, 1H, J=9.6 Hz), 8.26 (d, 1H, J=1.5 Hz), 7.72 (dd, 1H, J=9.2, 1.8 Hz), 3.23 (q, 2H, J=7.3 Hz), 1.17 (t, 3H, J=7.2 Hz).
[Compound]
Name
B1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
allyl 2-(3-ethylureido)-5-(trifluoromethyl)benzoate
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ph(PPh3)4
Quantity
140 mg
Type
reactant
Reaction Step Three

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